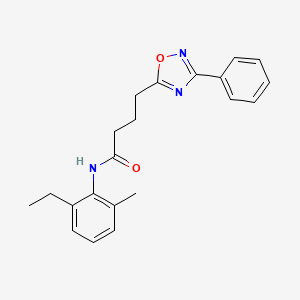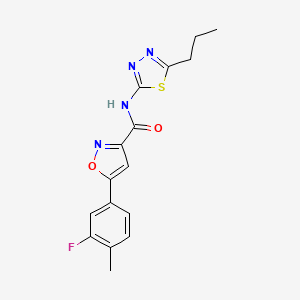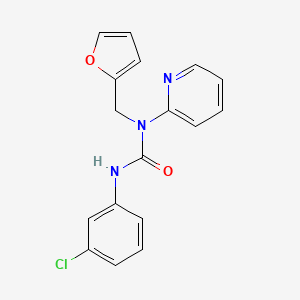![molecular formula C26H23FN4O3S B11349734 5-(3-fluoro-4-methylphenyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11349734.png)
5-(3-fluoro-4-methylphenyl)-N-{3-[(pyridin-3-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2-oxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Fluoro-4-methylphenyl)-N-(3-{[(pyridin-3-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its intricate structure, which includes a fluorinated phenyl group, a pyridine moiety, and a benzothiophene ring
準備方法
The synthesis of 5-(3-fluoro-4-methylphenyl)-N-(3-{[(pyridin-3-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2-oxazole-3-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the fluorinated phenyl derivative, followed by the introduction of the pyridine moiety through a series of coupling reactions. The benzothiophene ring is then constructed via cyclization reactions, and the final oxazole ring is formed through a condensation reaction. Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
化学反応の分析
This compound undergoes various chemical reactions, including:
Oxidation: The fluorinated phenyl group can be oxidized under specific conditions to introduce additional functional groups.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions: Reagents such as palladium catalysts, hydrogen gas, and various acids and bases are commonly used in these reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.
科学的研究の応用
5-(3-Fluoro-4-methylphenyl)-N-(3-{[(pyridin-3-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological macromolecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is conducted to explore its efficacy in treating various diseases, particularly those involving inflammation and cancer.
Industry: Its unique chemical properties make it useful in the development of new materials and industrial processes.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated phenyl group and the pyridine moiety play crucial roles in binding to these targets, modulating their activity. The benzothiophene ring and the oxazole ring contribute to the compound’s overall stability and bioavailability. The pathways involved may include inhibition of specific enzymes or activation of certain receptors, leading to the desired therapeutic effects.
類似化合物との比較
When compared to similar compounds, 5-(3-fluoro-4-methylphenyl)-N-(3-{[(pyridin-3-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1,2-oxazole-3-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:
4-Fluoro-3-methyl-alpha-PVP: A synthetic stimulant with a different application profile.
Alpha-pyrrolidinopentiophenone (alpha-PVP): Another stimulant with structural similarities but different pharmacological effects.
4-Fluoro-alpha-pyrrolidinohexanophenone (4-fluoro-alpha-PHP): Shares structural features but differs in chemical behavior and applications.
特性
分子式 |
C26H23FN4O3S |
|---|---|
分子量 |
490.6 g/mol |
IUPAC名 |
5-(3-fluoro-4-methylphenyl)-N-[3-(pyridin-3-ylmethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C26H23FN4O3S/c1-15-8-9-17(11-19(15)27)21-12-20(31-34-21)24(32)30-26-23(18-6-2-3-7-22(18)35-26)25(33)29-14-16-5-4-10-28-13-16/h4-5,8-13H,2-3,6-7,14H2,1H3,(H,29,33)(H,30,32) |
InChIキー |
YXQSFXGOTXEFOI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C4=C(S3)CCCC4)C(=O)NCC5=CN=CC=C5)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-tert-butylphenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11349656.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide](/img/structure/B11349663.png)
![2-(4-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B11349670.png)



![2-(4-fluorophenoxy)-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B11349688.png)


![2-{1-[(4-Chloro-2-methylphenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole](/img/structure/B11349705.png)
![4-methyl-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11349712.png)
![5-(3-fluoro-4-methylphenyl)-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11349718.png)
![5-(4-ethoxyphenyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11349721.png)
